(5-phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

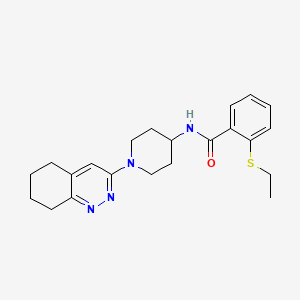

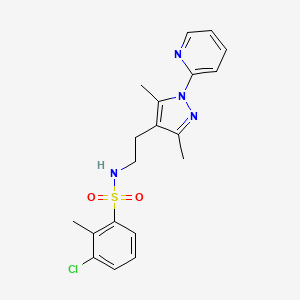

“(5-phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate” is a chemical compound with the molecular formula C18H16N2O3 . It is also known as Carbamic acid, (4-methylphenyl)-, (5-phenyl-3-isoxazolyl)methyl ester .

Molecular Structure Analysis

The molecular structure of “(5-phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate” is complex, with a molecular weight of 308.33 . The structure includes a carbamate group (N-(4-methylphenyl)carbamate) attached to a (5-phenyl-3-isoxazolyl)methyl group .Aplicaciones Científicas De Investigación

Bioactivation Mechanism

A study by Bylund et al. (2012) explored the bioactivation mechanism of phenyl methyl-isoxazole derivatives, which are potent inhibitors of the voltage-gated sodium channel type 1.7. They identified a novel mechanism of bioactivation for these compounds, potentially relevant for (5-phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate, involving the generation of reactive metabolites through specific chemical modifications (Bylund et al., 2012).

Antitumor Activity

Potkin et al. (2014) conducted research on isoxazolyl- and isothiazolylcarbamides, closely related to (5-phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate. Their study focused on the synthesis of these compounds and evaluated their antitumor activity, highlighting the potential of such compounds in cancer treatment (Potkin et al., 2014).

Donor-Acceptor Conjugated Polymers

Jenekhe et al. (2001) synthesized donor-acceptor conjugated copolymers and oligomers, incorporating elements like carbazole and phenothiazine. These materials, which may have structural similarities to (5-phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate, have significant applications in photophysics, potentially influencing the development of novel optical and electronic materials (Jenekhe et al., 2001).

Antimicrobial and Antitumor Agents

Research by Fakhr et al. (2009) on the synthesis and pharmacological evaluation of various compounds, including carbamates, has shown potential applications in developing anti-inflammatory, analgesic, and antitumor agents. This suggests possible research avenues for (5-phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate in similar medical applications (Fakhr et al., 2009).

Propiedades

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl N-(4-methylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-13-7-9-15(10-8-13)19-18(21)22-12-16-11-17(23-20-16)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAMPGANHJUYBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)OCC2=NOC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820276 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide](/img/structure/B2842397.png)

![5,8-Dimethylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2842399.png)

![5-((3-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2842400.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2842401.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2842402.png)

![N-(2-Amino-1-cyclohexylethyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2842406.png)

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B2842407.png)

![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2842408.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one](/img/structure/B2842409.png)

![(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2842418.png)